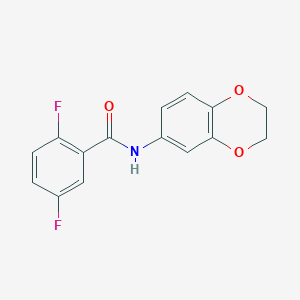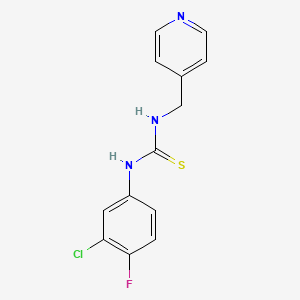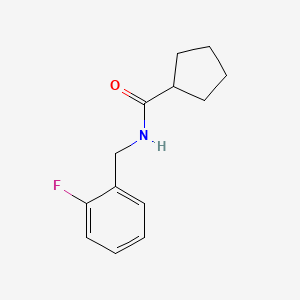
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide
Descripción general
Descripción
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. This enzyme plays a crucial role in the metabolism of cancer cells, making BPTES a promising candidate for cancer therapy.
Mecanismo De Acción
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide inhibits glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase converts glutamine to glutamate, which is then used in the tricarboxylic acid cycle for energy production. By inhibiting glutaminase, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide disrupts this metabolic pathway, leading to decreased energy production and ultimately cell death.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide is its specificity for glutaminase, making it a valuable tool for studying the role of this enzyme in cancer cell metabolism. However, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has low solubility in water, which can limit its use in certain experiments. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been shown to have off-target effects on other enzymes, which can complicate interpretation of results.
Direcciones Futuras
Future research on 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could focus on identifying more potent and selective inhibitors of glutaminase. In addition, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could be tested in combination with other chemotherapeutic agents to determine the optimal treatment regimen for various types of cancer. Finally, 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide could be further studied for its potential as a therapeutic option for inflammatory diseases.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-bromophenyl)-N-3-pyridinylmethanesulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-12-2-1-7-14-8-12/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXWUNZIGRSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)

![N-(4-{[2-(2-fluorophenyl)-4-quinazolinyl]oxy}phenyl)acetamide](/img/structure/B4792192.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4792211.png)




![3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4792247.png)